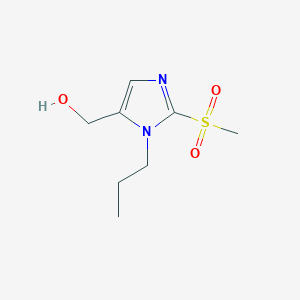![molecular formula C11H21N3O3S B6340053 {1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221342-07-9](/img/structure/B6340053.png)
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of diethylaminoethyl methacrylate . Diethylaminoethyl methacrylate is a compound used in the production of polymers . It has a molecular formula of C10H19NO2 and a molecular weight of 185.3 .
Molecular Structure Analysis
The molecular structure of diethylaminoethyl methacrylate consists of a methacrylate group attached to a diethylaminoethyl group .Chemical Reactions Analysis
Diethylaminoethyl methacrylate can undergo various chemical reactions. For instance, it can be used to synthesize copolymers . It can also react with strong oxidizers and acids .Physical And Chemical Properties Analysis
Diethylaminoethyl methacrylate is a colorless liquid with a strong ammonia-like odor . It is a flammable, weakly alkaline liquid that is miscible with most solvents .Scientific Research Applications
Polymer Science
This compound has been used in the synthesis of thermosensitive and pH-sensitive polyacrylamides . These polymers are synthesized to obtain nanocontainers for the targeted transport of drugs to diseased areas of the body . The mechanism of action of these polymers is based on a change in the hydrophilic-hydrophobic balance with varying external conditions .
Drug Delivery Systems
The thermosensitive and pH-sensitive behavior of these polymers makes them suitable for use in drug delivery systems . These systems can release drugs in response to specific stimuli, such as changes in temperature or pH .
Biomedical Applications
The polymers synthesized using this compound have potential biomedical applications . For example, they can be used to create nanocontainers for targeted drug delivery .
Temperature-Responsive Polymers
The compound has been used to create temperature-responsive polymers . These polymers exhibit a lower-critical solution temperature (LCST) phase transition in aqueous media .
Tuning Thermoresponsive Behavior
The compound has been used in a postpolymerization betainization approach to tune the thermoresponsive behavior of soft polymeric particles . This could have potential applications in drug delivery, sensing, and oil/lubricant viscosity modification .
Advancing Research Methods
The compound has been used to advance research methods and techniques . For example, it has been used in a new method for data analysis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[2-(diethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-4-13(5-2)6-7-14-10(9-15)8-12-11(14)18(3,16)17/h8,15H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNLYRIFQPGCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
